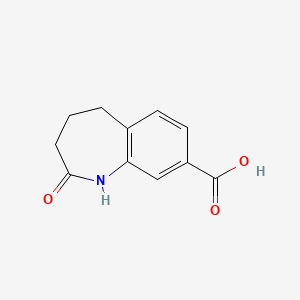

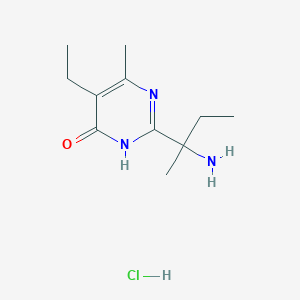

2-Oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carboxylic acid” is a derivative of benzazepines, which are biologically important heterocyclic systems . Benzazepines and their hydrogenated derivatives, in which the azepine ring is annulated with the benzene ring, have been known since the beginning of the last century . They have been found to exhibit a variety of biological activities and can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Synthesis Analysis

The synthesis of benzazepine derivatives has been a topic of interest for many researchers. Methods for the synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into the following groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis

Benzazepines have three types of isomeric structures possible, depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis

The reactivity of benzazepines with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .科学的研究の応用

Pseudopeptide Foldamers

2-Oxo-1,3-oxazolidine-4-carboxylic acid, a structurally related compound, was designed as a conformationally restricted building block for constructing pseudopeptide foldamers. These foldamers show promise in a variety of applications due to their stable poly(L-Pro)n II-like helical conformation, which is stabilized by intramolecular hydrogen bonds. This highlights the potential of using conformationally restricted building blocks for developing novel foldameric structures with applications across multiple scientific fields (Tomasini et al., 2003).

Analytical Method Development

A gas chromatography-mass spectrometric method was developed for quantifying a new angiotensin-converting enzyme inhibitor and its active metabolite in plasma and urine. This method leverages the properties of related benzazepine derivatives for pharmacokinetic and bioavailability studies, demonstrating the importance of these compounds in the development of sensitive and specific analytical methods for drug monitoring (Kaiser et al., 1987).

Structural Studies and Hydrogen-bonded Assemblies

Benzazepine derivatives have been studied for their hydrogen-bonded assemblies across different dimensions, from zero to three dimensions. Such studies are crucial for understanding the structural basis of molecular interactions and the design of molecular assemblies with specific properties (Guerrero et al., 2014).

Peptide Synthesis Intermediates

The crystal structures of 2-alkoxy-5(4H)-oxazolones, derived from urethane-protected amino acids, represent a significant advance in understanding reactive intermediates in peptide synthesis. These structures provide insights into the mechanisms of peptide bond formation, highlighting the broader relevance of benzazepine-related structures in synthetic chemistry (Crisma et al., 1997).

Angiotensin II Receptor Antagonists

The study and development of benzimidazole derivatives bearing acidic heterocycles, including benzazepine derivatives, have contributed significantly to the understanding and development of angiotensin II receptor antagonists. These findings are crucial for the design of new therapeutic agents targeting cardiovascular diseases (Kohara et al., 1996).

Nonlinear Optical Properties

Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized and analyzed for their nonlinear optical properties. The investigation of these properties is essential for the development of materials for optoelectronic applications, demonstrating the utility of benzazepine-related compounds in materials science (Almansour et al., 2016).

作用機序

Target of Action

For instance, some benzazepines are known to act as sodium channel blockers , inhibitors of squalene synthase , and antagonists of the arginine vasopressin V1a and V2 receptors .

Mode of Action

Benzazepines generally interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

Benzazepines are known to influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetics of a drug generally determine the onset, duration, and intensity of its effect .

Result of Action

Benzazepines are known to have various biological effects, including antibacterial activity, treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a drug .

将来の方向性

特性

IUPAC Name |

2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-3-1-2-7-4-5-8(11(14)15)6-9(7)12-10/h4-6H,1-3H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJQJBKUCJEQGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C(=O)O)NC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427445-09-7 |

Source

|

| Record name | 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxyphenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983377.png)

![4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol](/img/structure/B2983378.png)

![N-Cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B2983381.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2983390.png)

![1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2983392.png)

![N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2983393.png)

![2-(3,4-Dimethylphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2983394.png)